molecular formula C7H6Cl2N2 B1624397 2,4-Dichloro-benzamidine CAS No. 63124-43-6

2,4-Dichloro-benzamidine

Cat. No. B1624397
CAS RN: 63124-43-6
M. Wt: 189.04 g/mol
InChI Key: NBWXTNUNIXZQKB-UHFFFAOYSA-N
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Description

“2,4-Dichloro-benzamidine” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of benzamide derivatives, which “2,4-Dichloro-benzamidine” is a part of, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C .


Molecular Structure Analysis

The molecular formula of “2,4-Dichloro-benzamidine hydrochloride” is C7H7Cl3N2 . Its molecular weight is 225.5 . The structure of similar compounds has been established by X-ray crystallography .


Chemical Reactions Analysis

Benzamides, including “2,4-Dichloro-benzamidine”, are usually produced from the reaction between carboxylic acids and amines at high temperature . A series of dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .


Physical And Chemical Properties Analysis

“2,4-Dichloro-benzamidine hydrochloride” is a white solid .

Safety And Hazards

When handling “2,4-Dichloro-benzamidine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While specific future directions for “2,4-Dichloro-benzamidine” are not available, research in the field of benzamide derivatives is ongoing. For instance, there is interest in reacting arylamines and 3,5-dichlorobenzoyl chloride to characterize a series of new dichlorobenzamide derivatives .

properties

IUPAC Name

2,4-dichlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWXTNUNIXZQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435982
Record name 2,4-DICHLORO-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-benzamidine

CAS RN

63124-43-6
Record name 2,4-DICHLORO-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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